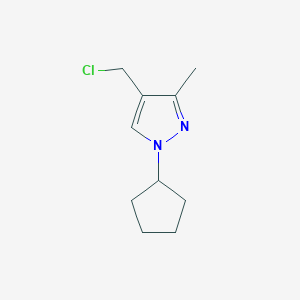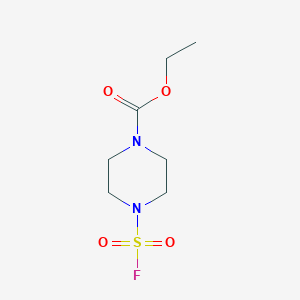amine CAS No. 1019537-57-5](/img/structure/B13272788.png)
[3-(Dimethylamino)-2,2-dimethylpropyl](pentan-2-YL)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)-2,2-dimethylpropylamine: is an organic compound that belongs to the class of amines. This compound is characterized by the presence of a dimethylamino group attached to a dimethylpropyl chain, which is further connected to a pentan-2-yl group. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethylamino)-2,2-dimethylpropylamine typically involves the reaction of dimethylamine with a suitable alkyl halide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen halide formed during the reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of 3-(Dimethylamino)-2,2-dimethylpropylamine may involve continuous flow reactors to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques such as distillation and crystallization are common to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions where the dimethylamino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are often conducted in polar solvents like ethanol or acetonitrile.
Major Products:
- Oxidized derivatives
- Reduced amine derivatives
- Substituted amine compounds
Scientific Research Applications
Chemistry: In chemistry, 3-(Dimethylamino)-2,2-dimethylpropylamine is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is used in biological research to study its effects on cellular processes and its potential as a biochemical probe. It may also be investigated for its interactions with various biomolecules.
Medicine: In medicinal chemistry, 3-(Dimethylamino)-2,2-dimethylpropylamine is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In industrial applications, the compound is used in the production of specialty chemicals, including surfactants, polymers, and agrochemicals. Its unique chemical properties make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-2,2-dimethylpropylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-(Dimethylamino)propylamine: Similar structure but with a different alkyl chain length.
N,N-Dimethyl-2-propanamine: A related compound with a simpler structure.
2-(Dimethylamino)ethyl methacrylate: Another amine with different functional groups.
Uniqueness: 3-(Dimethylamino)-2,2-dimethylpropylamine is unique due to its specific combination of functional groups and alkyl chains, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
1019537-57-5 |
|---|---|
Molecular Formula |
C12H28N2 |
Molecular Weight |
200.36 g/mol |
IUPAC Name |
N,N,2,2-tetramethyl-N'-pentan-2-ylpropane-1,3-diamine |
InChI |
InChI=1S/C12H28N2/c1-7-8-11(2)13-9-12(3,4)10-14(5)6/h11,13H,7-10H2,1-6H3 |
InChI Key |
DVSNGTXMEDYWGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NCC(C)(C)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



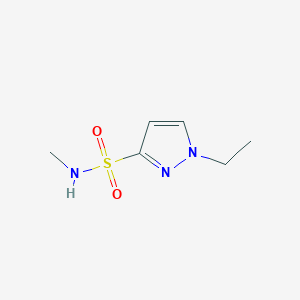
![N-(2-Aminocyclohexyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B13272728.png)
![2-Bromo-6-{[(2-hydroxypropyl)amino]methyl}phenol](/img/structure/B13272729.png)
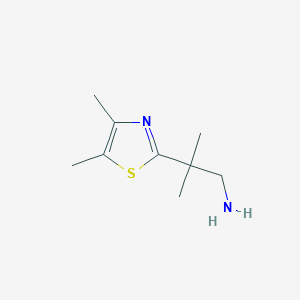
![1-[(1-Benzothiophen-3-ylmethyl)amino]propan-2-ol](/img/structure/B13272736.png)
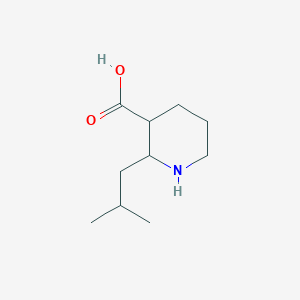
amine](/img/structure/B13272758.png)
amine](/img/structure/B13272763.png)
amine](/img/structure/B13272769.png)
